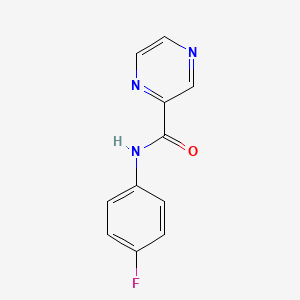

N-(4-fluorophenyl)-2-pyrazinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

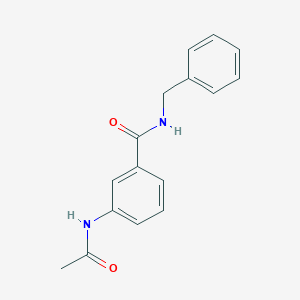

N-(4-fluorophenyl)-2-pyrazinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. The compound is commonly referred to as 4F-MPH and is known for its stimulant properties.

Wissenschaftliche Forschungsanwendungen

Herbicide Development

This compound has been evaluated for its potential as a herbicide . The synthesis of substituted pyrazine-2-carboxamides, including N-(4-fluorophenyl)pyrazine-2-carboxamide, has shown promising results in inhibiting photosynthesis in plants . This inhibition can be leveraged to control the growth of unwanted vegetation in agricultural settings.

Abiotic Stress Elicitors in Agriculture

Research indicates that certain pyrazinecarboxamides can act as abiotic elicitors . These compounds can induce stress responses in plants, leading to the activation of defense mechanisms and the production of secondary metabolites, which are valuable for plant protection and resilience.

Antimicrobial Properties

Compounds with a pyrazinecarboxamide structure have been noted for their antimicrobial properties . This makes them candidates for the development of new antimicrobial agents that could be used to treat various bacterial infections.

Antitubercular Agents

The structural framework of N-(4-fluorophenyl)pyrazine-2-carboxamide is similar to that of pyrazinamide, a drug used in the treatment of tuberculosis. This suggests potential applications in the development of new antitubercular drugs .

Antifungal Applications

Some derivatives of pyrazinecarboxamide have demonstrated antifungal activity . This activity is particularly relevant in the search for new treatments for fungal infections, which are becoming increasingly resistant to existing medications.

Photosynthetic Electron Transport Inhibition

N-(4-fluorophenyl)pyrazine-2-carboxamide derivatives have been studied for their ability to inhibit photosynthetic electron transport (PET) in plants . This inhibition is crucial for understanding and controlling the photosynthetic process, which has implications for both agriculture and bioenergy production.

Lipophilicity Studies

The lipophilicity of pyrazinecarboxamides is a key factor in their biological activity, influencing their cell membrane transport and interaction with biological targets . Studying the lipophilicity of N-(4-fluorophenyl)pyrazine-2-carboxamide can provide insights into its pharmacokinetic properties.

Flavonoid Production in Plant Cultures

Pyrazinecarboxamides have been shown to significantly increase the production of flavonoids in plant callus cultures . Flavonoids are important plant compounds with antioxidant properties, and their enhanced production can have numerous benefits for both plant health and human nutrition.

Wirkmechanismus

Target of Action

N-(4-fluorophenyl)pyrazine-2-carboxamide, also known as N-(4-fluorophenyl)-2-pyrazinecarboxamide, is a derivative of pyrazinamide . Pyrazinamide is a highly specific agent and is active only against Mycobacterium tuberculosis . Therefore, it can be inferred that N-(4-fluorophenyl)pyrazine-2-carboxamide may also target Mycobacterium tuberculosis.

Mode of Action

Pyrazinamide, the parent compound, is known to interfere withfatty acid synthase (FAS) I . This interferes with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication . It is plausible that N-(4-fluorophenyl)pyrazine-2-carboxamide may have a similar mode of action.

Biochemical Pathways

Based on the mode of action of pyrazinamide, it can be inferred that the compound may affect thefatty acid synthesis pathway in Mycobacterium tuberculosis .

Pharmacokinetics

The lipophilicity of a compound is known to be a key factor related to the cell transmembrane transport and other biological processes . Therefore, the lipophilicity of N-(4-fluorophenyl)pyrazine-2-carboxamide may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

Based on the mode of action of pyrazinamide, it can be inferred that n-(4-fluorophenyl)pyrazine-2-carboxamide may inhibit the growth and replication of mycobacterium tuberculosis by interfering with its ability to synthesize new fatty acids .

Action Environment

It is known that the biological efficacy of pyrazinamide derivatives can increase with rising lipophilicity . Therefore, factors that affect the lipophilicity of N-(4-fluorophenyl)pyrazine-2-carboxamide may also influence its action and efficacy.

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O/c12-8-1-3-9(4-2-8)15-11(16)10-7-13-5-6-14-10/h1-7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYWBZYUXVRWBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NC=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)pyrazine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[3-(1H-imidazol-2-yl)benzoyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5635266.png)

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(phenylacetyl)piperidine](/img/structure/B5635303.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine](/img/structure/B5635304.png)

![N-[1-cyclohexylidene-2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B5635306.png)

![1-(cyclopentylcarbonyl)-N-[2-(2-furyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5635314.png)

![4-({2-[1-(2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5635316.png)

![[(3aS*,9bS*)-7-methoxy-2-(2-phenoxyethyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5635354.png)

![dimethyl [3-(3-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5635356.png)